Parpi-FL, also known as Olaparib-BODIPY FL, is a fluorescently labeled small-molecule inhibitor. [, , , ] It is a derivative of Olaparib, a clinically approved Poly (ADP-ribose) polymerase 1 (PARP1) inhibitor, conjugated with a boron-dipyrromethene (BODIPY) fluorophore. [] Parpi-FL serves as a valuable tool in biological research, particularly for the visualization and study of PARP1 activity in vitro and in vivo. [, , , ]
The synthesis of olaparib-bodipy FL involves several key steps:
The synthesis highlights the importance of controlling reaction conditions and purification methods to achieve high yields and purity.
The molecular structure of olaparib-bodipy FL can be described as follows:
Property | Value |
---|---|
Molecular Weight (g/mol) | 640.47 |
Chemical Formula | C34H32BF3N6O3 |
IUPAC Name | 2,2-difluoro-12-[3-(4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazin-1-yl)-3-oxopropyl]-4,6-dimethyl-1lambda5,3-diaza-2-boratricyclo[7.3.0.0^{3,7}]dodeca-1(12),4,6,8,10-pentaen-1-ylium-2-uide |
The primary chemical reaction involved in the formation of olaparib-bodipy FL is an amide bond formation between the carboxylic acid group of the BODIPY derivative and the amine group present in olaparib. This reaction is facilitated by triethylamine acting as a base to deprotonate the amine, promoting nucleophilic attack on the carbonyl carbon of the succinimidyl ester.
The reaction can be summarized as follows:
This transformation emphasizes the importance of using appropriate solvents and bases to drive the reaction toward completion while minimizing side reactions.
Olaparib-bodipy FL functions primarily by inhibiting Poly(ADP-ribose) polymerase 1, an enzyme involved in DNA repair processes. By binding to PARP1, it prevents the repair of single-strand breaks in DNA, leading to an accumulation of double-strand breaks during cell division. This mechanism is particularly effective in cancer cells that already have compromised DNA repair pathways due to mutations in genes such as BRCA1 or BRCA2.
Binding assays indicate that olaparib-bodipy FL has a binding affinity close to that of olaparib itself (approximately 12.2 nM compared to 5 nM for olaparib), suggesting that the addition of the bodipy fluorophore does not significantly alter its efficacy .
Olaparib-bodipy FL exhibits several notable physical and chemical properties:
Olaparib-bodipy FL has promising applications in scientific research and clinical settings:
Olaparib-BODIPY FL (PARPi-FL; CAS 1380359-84-1) is a fluorescent molecular hybrid engineered by conjugating the PARP inhibitor Olaparib (AZD2281) with a BODIPY FL fluorophore through a rational linker strategy. The structural design replaces Olaparib’s cyclopropane moiety with the BODIPY FL unit via an amide bond formation, resulting in a molecular formula of C34H32BF3N6O3 and a molecular weight of 640.46 g/mol [4] [6]. This modification preserves the pharmacophore responsible for PARP1 binding while introducing fluorescent properties suitable for real-time imaging. The BODIPY FL group (λabs = 502–507 nm; λem = 510–525 nm) enables green fluorescence detection with high quantum yield, critical for subcellular resolution [2] [6].
Key molecular properties include:
Table 1: Molecular Properties of Olaparib-BODIPY FL
Property | Value | Method |
---|---|---|
Molecular Formula | C34H32BF3N6O3 | HRMS [1] |
Molecular Weight | 640.46 g/mol | HPLC-ESI-MS [6] |
λabs/λem | 502–507 nm / 510–525 nm | Spectrophotometry [6] |
logPCHI | 2.9 | CHI Analysis [2] |
Plasma Protein Binding | 99.2% | Equilibrium Dialysis [5] |
The synthesis of Olaparib-BODIPY FL involves a two-step convergent approach:
Optimization strategies focus on:
Rigorous analytical characterization ensures structural fidelity and purity:
Comparative analysis highlights the impact of BODIPY conjugation on Olaparib’s properties:
Table 2: Physicochemical Comparison of Olaparib vs. Olaparib-BODIPY FL
Property | Olaparib | Olaparib-BODIPY FL | Biological Impact |
---|---|---|---|
Molecular Weight | 434.46 g/mol | 640.46 g/mol | Altered tumor permeability [1] |
logP | 1.1 | 2.9 (logPCHI) | Enhanced cellular uptake [2] |
Plasma Protein Binding | 82% | 99.2% | Reduced free fraction [5] |
Emission Peak | N/A | 510–525 nm | Enables fluorescence imaging [6] |
Solubility | >10 mM (DMSO) | 10 mM (DMSO) | Requires solubilizing agents [3] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: